FAMC

Description

Structure

3D Structure

Properties

IUPAC Name |

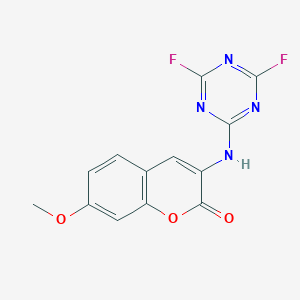

3-[(4,6-difluoro-1,3,5-triazin-2-yl)amino]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N4O3/c1-21-7-3-2-6-4-8(10(20)22-9(6)5-7)16-13-18-11(14)17-12(15)19-13/h2-5H,1H3,(H,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJOBSJNFNVLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)NC3=NC(=NC(=N3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561587 | |

| Record name | 3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127192-67-0 | |

| Record name | 3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fluorescein-5-Maleimide: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Fluorescein-5-maleimide is a thiol-reactive fluorescent probe widely utilized in biological research for the covalent labeling of proteins, peptides, and other biomolecules.[1] Its utility stems from the specific and stable thioether bond formed between the maleimide group and the sulfhydryl group of cysteine residues under mild pH conditions.[2][3] This guide provides an in-depth overview of its applications, experimental protocols, and the underlying chemical principles.

Core Applications

The primary application of fluorescein-5-maleimide is as a fluorescent labeling reagent for biomolecules containing free sulfhydryl groups.[4] This covalent attachment allows for the sensitive detection and quantification of labeled molecules in a variety of experimental contexts.

Key applications include:

-

Protein and Peptide Labeling: Covalently attaching a fluorescent tag to proteins and peptides for visualization in techniques like fluorescence microscopy and gel electrophoresis.[2][4]

-

Bioconjugation: Creating fluorescently labeled probes for use in immunoassays, flow cytometry, and other detection methods.[2]

-

Fluorescence Polarization (FP) Assays: Developing assays to study molecular interactions, such as protein-protein, protein-peptide, and protein-small molecule binding.[5][6]

-

Thiol Detection: Quantifying the presence of free thiols in biological samples and detecting the redox state of cells.[5][7]

-

Conformational Change Studies: Probing changes in protein structure and the assembly of multi-subunit complexes.[8][9]

Physicochemical and Spectroscopic Properties

Fluorescein-5-maleimide possesses favorable spectroscopic properties for fluorescence-based applications. A summary of its key characteristics is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₃NO₇ | [8] |

| Molecular Weight | 427.4 g/mol | [8] |

| Excitation Wavelength (λex) | ~494 nm | [7][8][10] |

| Emission Wavelength (λem) | ~519 nm | [7][8][10] |

| Appearance | Orange solid | |

| Solubility | Soluble in DMSO and DMF | [8] |

Experimental Protocols

Protein Labeling with Fluorescein-5-Maleimide

This protocol provides a general procedure for labeling a protein with fluorescein-5-maleimide. Optimization may be required for specific proteins and applications.

1. Preparation of Protein and Reagents:

-

Protein Solution: Dissolve the protein to be labeled in a suitable buffer at a concentration of 2-10 mg/mL.[4] Recommended buffers include phosphate-buffered saline (PBS) or 10-100 mM phosphate, Tris, or HEPES at a pH of 6.5-7.5.[3][11] Avoid buffers containing thiols.[3]

-

Reducing Agent (Optional): If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Prepare a fresh solution of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[4] A 10-fold molar excess of TCEP can be incubated with the protein for approximately 30 minutes.[11] If DTT is used, it must be removed by dialysis or gel filtration before adding the maleimide reagent.[4]

-

Fluorescein-5-Maleimide Stock Solution: Prepare a 10 mM stock solution by dissolving fluorescein-5-maleimide in anhydrous dimethyl sulfoxide (DMSO).[4][11] This solution should be prepared fresh and protected from light.[4]

2. Conjugation Reaction:

-

Add a 10 to 20-fold molar excess of the fluorescein-5-maleimide stock solution to the protein solution.[2] The final concentration of DMSO in the reaction mixture should be less than 10%.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[3] Gentle mixing during incubation is recommended.

3. Purification of the Labeled Protein:

-

Remove unreacted fluorescein-5-maleimide from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or spin columns.[3]

4. Determination of Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~498 nm (for fluorescein).[4]

-

The DOL can be calculated using the following formula:

Where:

-

A_max is the absorbance at the maximum absorption wavelength of the dye (~498 nm).

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its A_max.

-

CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.3 for fluorescein).

An optimal DOL for most antibodies is between 2 and 10.[4]

-

Key Experimental Parameters

The efficiency of the labeling reaction is influenced by several factors, which are summarized in Table 2.

| Parameter | Recommended Range/Condition | Rationale | Reference |

| pH | 6.5 - 7.5 | Optimal for specific reaction with thiols; minimizes reaction with amines. | [3] |

| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | Ensures sufficient dye for labeling without excessive background. | [2] |

| Protein Concentration | 2 - 10 mg/mL | Higher concentrations improve labeling efficiency. | [4] |

| Incubation Time | 2 hours to overnight | Allows for completion of the reaction. | [3] |

| Temperature | Room Temperature or 4°C | Provides flexibility depending on protein stability. | [3] |

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Reaction of fluorescein-5-maleimide with a thiol group.

Caption: Experimental workflow for protein labeling.

Application in Fluorescence Polarization Assays

Fluorescence polarization (FP) is a powerful technique for studying molecular interactions in solution.[5] The principle of FP is based on the observation that when a fluorescent molecule is excited with polarized light, the polarization of the emitted light is inversely proportional to the rotational speed of the molecule.

In a typical FP binding assay:

-

A small fluorescently labeled molecule (the "tracer"), such as a peptide labeled with fluorescein-5-maleimide, tumbles rapidly in solution, resulting in low fluorescence polarization.

-

Upon binding to a larger molecule (the "receptor" or "binder"), the rotational motion of the tracer is significantly slowed.

-

This decrease in rotational speed leads to an increase in the polarization of the emitted fluorescence.

This change in polarization can be used to determine binding affinities (Kd) and to screen for inhibitors that disrupt the interaction.

Caption: Principle of a fluorescence polarization assay.

References

- 1. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. web.stanford.edu [web.stanford.edu]

- 8. Illuminating the life of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. search.library.ucsf.edu [search.library.ucsf.edu]

- 11. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Mechanism of Action of Aza-Cope Reactivity-Based Fluorescent Probes for Formaldehyde Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of fluorescent probes that leverage aza-Cope rearrangement for the detection of formaldehyde (FA). While the specific designation "FAMC" may refer to a specialized variant, this document will focus on the well-documented principle of formaldehyde-induced 2-aza-Cope sigmatropic rearrangement, a powerful tool for visualizing and quantifying formaldehyde in biological systems. Formaldehyde, a crucial biological signaling molecule at low concentrations and a toxic agent at elevated levels, necessitates precise detection methods for advancing research in areas ranging from neurobiology to oncology.[1][2][3]

Core Mechanism: A Formaldehyde-Triggered Cascade

The fundamental principle behind this class of fluorescent probes is a reaction-based sensing mechanism. In its native state, the probe is in a non-fluorescent or weakly fluorescent form. The introduction of formaldehyde initiates a specific chemical reaction, leading to a significant increase in fluorescence. This "turn-on" response is directly proportional to the concentration of formaldehyde, enabling quantitative measurements.

The key reaction is a bioorthogonal process based on the 2-aza-Cope rearrangement.[1][3] The probe molecule is ingeniously designed to incorporate a homoallylic amine moiety. This functional group acts as the specific recognition site for formaldehyde. The reaction proceeds as follows:

-

Initial Reaction with Formaldehyde: The primary amine of the probe reacts with formaldehyde to form an unstable carbinolamine intermediate.

-

Dehydration: This intermediate rapidly dehydrates to form an iminium ion.

-

Aza-Cope Rearrangement: The positively charged iminium ion then undergoes a[4][5]-sigmatropic rearrangement, commonly known as the 2-aza-Cope rearrangement. This is the crucial, fluorescence-triggering step.

-

Hydrolysis and Fluorophore Release: The product of the rearrangement is an imine that readily hydrolyzes to release a highly fluorescent reporter molecule and a secondary amine byproduct.

This elegant chemical cascade ensures high selectivity for formaldehyde over other biologically relevant reactive species.

Signaling Pathway and Reaction Mechanism

The following diagram illustrates the detailed signaling pathway and the chemical transformations involved in the detection of formaldehyde by a generic aza-Cope reactivity-based fluorescent probe.

References

- 1. collaborate.princeton.edu [collaborate.princeton.edu]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A reaction-based fluorescence probe for selective detection of formaldehyde in food samples and its imaging application in living cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Fluorescent probes and materials for detecting formaldehyde: from laboratory to indoor for environmental and health monitoring - RSC Advances (RSC Publishing) [pubs.rsc.org]

Fluorescein-5-Maleimide: A Technical Guide to Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectral properties, bioconjugation chemistry, and experimental considerations for Fluorescein-5-Maleimide, a widely used thiol-reactive fluorescent probe. The information herein is intended to equip researchers with the foundational knowledge required for the successful application of this reagent in labeling proteins, peptides, and other sulfhydryl-containing biomolecules.

Core Spectral and Physicochemical Properties

Fluorescein-5-Maleimide is a derivative of the bright green fluorescent dye, fluorescein, which has been activated with a maleimide functional group. This maleimide moiety allows for the specific, covalent labeling of free sulfhydryl groups (thiols), commonly found on cysteine residues within proteins.[1][2][3] The resulting thioether bond is stable, making it an excellent tool for creating fluorescently-tagged biomolecules for a variety of applications, including fluorescence microscopy, flow cytometry, and ligand-binding assays.[2][4]

The spectral characteristics of Fluorescein-5-Maleimide are summarized below. These values can be influenced by environmental factors such as solvent polarity, pH, and the local environment after conjugation to a biomolecule.

Table 1: Spectral Properties of Fluorescein-5-Maleimide

| Property | Value | Notes |

|---|---|---|

| Excitation Maximum (λex) | ~492 - 498 nm | Varies slightly depending on the source and solvent.[1][2][5][6] |

| Emission Maximum (λem) | ~515 - 519 nm | Varies slightly depending on the source and solvent.[1][4][5][7] |

| Molar Extinction Coefficient (ε) | ≥80,000 cm⁻¹M⁻¹ | A high value, indicative of strong light absorption.[2][5][8] |

| Quantum Yield (Φ) | ~0.79 - 0.95 | Represents high fluorescence efficiency.[5] |

| Recommended Laser Line | 488 nm (Argon-ion) | Closely matches the excitation maximum for efficient excitation.[2] |

Table 2: Physicochemical and Handling Properties

| Property | Value/Recommendation | Source(s) |

|---|---|---|

| Molecular Weight | 427.4 g/mol | [1][4] |

| Solubility | DMF, DMSO | [1][4][8] |

| Appearance | Yellow-orange solid | [2][8] |

| Storage Conditions | -20°C, desiccated, protected from light |[1][2][7][8] |

Reaction Chemistry and Workflow

The primary application of Fluorescein-5-Maleimide is the covalent labeling of biomolecules through the reaction of its maleimide group with a free sulfhydryl group.

The maleimide group reacts specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether linkage.[8] At pH 7, the maleimide group is approximately 1,000 times more reactive towards a sulfhydryl group than towards a primary amine.[8] It is crucial to maintain the pH within this range, as reactivity towards amines increases at pH > 7.5, and hydrolysis of the maleimide group can also occur.[8]

Experimental Protocols

The following sections detail a general protocol for labeling a protein with Fluorescein-5-Maleimide and characterizing the resulting conjugate.

-

Protein Solution (Solution A):

-

Dissolve the protein containing free sulfhydryl groups in a suitable buffer, such as 20mM sodium phosphate with 150mM NaCl at pH 7.2.[8] The optimal pH range is 6.5-7.5.[8]

-

To prevent the oxidation of sulfhydryl groups and the formation of disulfide bonds, which would inhibit labeling, add 5-10mM EDTA to the buffer.[8]

-

Ensure the protein concentration is between 2-10 mg/mL for optimal labeling efficiency. Proteins should be pure and free of stabilizers like BSA.

-

If the protein's cysteine residues are in a disulfide bond, they must first be reduced using a reagent like Dithiothreitol (DTT) or TCEP, followed by purification to remove the reducing agent before labeling.[8]

-

-

Fluorescein-5-Maleimide Stock Solution (Solution B):

-

Dissolve Fluorescein-5-Maleimide in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10mM.[6][8]

-

This stock solution should be prepared fresh and used promptly, as the maleimide group is moisture-sensitive.[8] Store any remaining solution at -20°C, protected from light and moisture, for no more than a few weeks.

-

The general workflow involves preparing the protein, running the conjugation reaction, and purifying the final conjugate.

-

Add a molar excess of the Fluorescein-5-Maleimide stock solution (Solution B) to the protein solution (Solution A). A starting point is often a 10:1 to 25:1 molar ratio of dye to protein.[8] The optimal ratio may need to be determined empirically.

-

Mix the solution thoroughly but gently.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[8]

After incubation, it is critical to remove any unreacted, free dye from the labeled protein. This is typically achieved using size-exclusion chromatography (e.g., a gel filtration column like Sephadex G-25) or dialysis. The protein-dye conjugate will elute or be retained based on its larger size, while the small, unconjugated dye molecules are separated.

The Degree of Substitution (DOS), or the average number of dye molecules per protein molecule, is a critical parameter for ensuring reproducibility. The optimal DOS for most antibodies is between 2 and 10.[6]

-

Measure Absorbance: Measure the absorbance of the purified conjugate solution at two wavelengths:

-

280 nm (A₂₈₀): Corresponds to the protein absorbance.

-

~498 nm (Aₘₐₓ): Corresponds to the maximum absorbance of the fluorescein dye.[6]

-

-

Calculate DOS: The DOS can be calculated using the Beer-Lambert law with the following formula:

DOS = [ (Aₘₐₓ) / ε_dye ] / [ (A₂₈₀ - (Aₘₐₓ × CF)) / ε_protein ]

Where:

-

Aₘₐₓ is the absorbance of the conjugate at the dye's maximum absorbance wavelength (~498 nm).

-

A₂₈₀ is the absorbance of the conjugate at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at Aₘₐₓ (~80,000 M⁻¹cm⁻¹).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm (a known value for the specific protein).

-

CF is the Correction Factor, which accounts for the dye's absorbance at 280 nm (CF = A₂₈₀ of dye / Aₘₐₓ of dye). For fluorescein, this is often around 0.3.

-

This technical guide provides the essential spectral data and procedural framework for utilizing Fluorescein-5-Maleimide. For specific applications, further optimization of labeling ratios, reaction times, and purification methods may be required to achieve desired results.

References

- 1. Fluorescein-5-maleimide - 25 mg [anaspec.com]

- 2. empbiotech.com [empbiotech.com]

- 3. A Guide to Making Your Own Fluorescent Bioconjugate | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Fluorescein-5-maleimide *CAS 75350-46-8* | AAT Bioquest [aatbio.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to Thiol-Reactive Fluorescent Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the principles and practices of thiol-reactive fluorescent labeling, a cornerstone technique for site-specific modification of proteins and other biomolecules. Understanding the underlying chemistry and mastering the experimental protocols are crucial for generating reliably labeled conjugates for a wide range of applications, from basic research to drug development.

Core Principles of Thiol-Reactive Labeling

Thiol-reactive fluorescent labeling leverages the nucleophilic character of the thiol group (also known as a sulfhydryl group, -SH) found in the amino acid cysteine. This approach offers a high degree of selectivity, as cysteine is a relatively rare amino acid in many proteins, allowing for precise, site-specific attachment of a fluorescent probe.[1][2][3] The two most prevalent classes of thiol-reactive reagents are maleimides and haloacetamides (such as iodoacetamides).

Maleimide Chemistry: Maleimides react with thiols via a Michael addition reaction, forming a stable thioether bond.[4][] This reaction is highly specific for thiols and proceeds optimally at a pH range of 6.5-7.5.[] At this pH, the thiol group is sufficiently deprotonated to its more reactive thiolate form, while amine groups are typically protonated and thus less reactive.[]

Haloacetamide Chemistry: Haloacetamides, primarily iodoacetamides, react with thiols through a nucleophilic substitution reaction, also resulting in a stable thioether linkage.[1] This reaction is generally optimal at a slightly higher pH range of 7.5 to 8.5.[6] While highly effective, iodoacetamides can exhibit some off-target reactivity with other nucleophilic residues like histidine and methionine, particularly at higher pH and dye concentrations.[3][7][8]

Comparative Data of Common Thiol-Reactive Fluorescent Dyes

The selection of a fluorescent dye depends on the specific application, available excitation sources, and desired emission properties. The following table summarizes key quantitative data for a selection of popular thiol-reactive fluorescent dyes.

| Fluorophore | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |

| Alexa Fluor 350 C5-maleimide | Maleimide | 346 | 442 | 19,000 | - |

| Pacific Blue C5-maleimide | Maleimide | 410 | 455 | 30,000 | - |

| Alexa Fluor 488 C5-maleimide | Maleimide | 495 | 519 | 71,000 | 0.92 |

| Fluorescein-5-maleimide | Maleimide | 494 | 518 | 83,000 | 0.95 |

| BODIPY FL iodoacetamide | Iodoacetamide | 503 | 512 | 80,000 | 0.97 |

| Tetramethylrhodamine-5-maleimide | Maleimide | 555 | 580 | 92,000 | 0.36 |

| Alexa Fluor 546 C4-maleimide | Maleimide | 556 | 575 | 104,000 | 0.79 |

| iFluor™ 532 maleimide | Maleimide | 532 | 553 | - | - |

| Alexa Fluor 647 C2-maleimide | Maleimide | 650 | 668 | 239,000 | 0.33 |

Data compiled from various sources.[9][10] Quantum yield and extinction coefficients can be influenced by the local environment of the conjugated molecule.

Experimental Protocols

Precise and reproducible labeling requires careful attention to the experimental protocol. Below are detailed methodologies for labeling proteins with maleimide and iodoacetamide dyes.

Protocol 1: Protein Labeling with a Maleimide-Reactive Dye

This protocol provides a general procedure for conjugating maleimide-functionalized fluorescent dyes to proteins containing cysteine residues.

Materials:

-

Protein of interest containing at least one free thiol group

-

Maleimide-activated fluorescent dye

-

Reaction Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.2-7.5

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching Reagent: 2-Mercaptoethanol or L-cysteine

-

Purification column (e.g., Sephadex G-25)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column prior to adding the dye, as it will react with the maleimide. TCEP does not need to be removed.[3]

-

-

Dye Preparation:

-

Dissolve the maleimide-activated dye in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution. This should be done immediately before use as maleimide solutions are not stable over long periods.[3]

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution.[11] The optimal dye-to-protein ratio may need to be determined empirically.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

Add a 50-fold molar excess of a quenching reagent (e.g., 2-mercaptoethanol or L-cysteine) to consume any unreacted maleimide dye. Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Separate the fluorescently labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[3]

-

Collect the fractions containing the labeled protein, which will typically be the first colored band to elute.

-

Protocol 2: Protein Labeling with an Iodoacetamide-Reactive Dye

This protocol outlines the steps for conjugating iodoacetamide-functionalized fluorescent dyes to proteins.

Materials:

-

Protein of interest with free thiol groups

-

Iodoacetamide-activated fluorescent dye

-

Reaction Buffer: 100 mM phosphate buffer, pH 8.0-8.5

-

Reducing Agent (optional): TCEP or DTT

-

Quenching Reagent: 2-Mercaptoethanol or L-cysteine

-

Purification column (e.g., Sephadex G-25)

-

Anhydrous DMF or DMSO

Procedure:

-

Protein Preparation:

-

Follow the same procedure as for maleimide labeling (Protocol 1, Step 1).

-

-

Dye Preparation:

-

Prepare a 10 mM stock solution of the iodoacetamide dye in anhydrous DMF or DMSO immediately prior to use. Iodoacetamide solutions are light-sensitive and should be protected from light.[6]

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution.

-

Incubate the reaction for 2 hours at room temperature in the dark.

-

-

Quenching the Reaction:

-

Stop the reaction by adding a 50-fold molar excess of a quenching reagent and incubating for 30 minutes.

-

-

Purification:

-

Purify the labeled protein using size-exclusion chromatography as described for the maleimide labeling protocol (Protocol 1, Step 5).

-

Visualizing the Chemistry and Workflow

To better understand the processes involved in thiol-reactive fluorescent labeling, the following diagrams illustrate the core chemical reactions and the general experimental workflow.

References

- 1. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - RU [thermofisher.com]

- 4. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Thiol-reactive fluorescent probes for protein labelling - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - EE [thermofisher.com]

- 10. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 11. docs.aatbio.com [docs.aatbio.com]

An In-depth Technical Guide to the Spectral Properties of Carboxyfluorescein (FAM)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the excitation and emission spectral properties of Carboxyfluorescein (FAM), a widely utilized fluorescent dye in biological research and drug development. The information presented herein is intended to equip researchers with the necessary data and protocols to effectively utilize FAM in their experimental designs.

Core Photophysical Properties of Carboxyfluorescein (FAM)

Carboxyfluorescein, commonly known as FAM, is a derivative of fluorescein that possesses a carboxylic acid group, facilitating its conjugation to biomolecules such as proteins and nucleic acids. Its bright fluorescence and high quantum yield make it a popular choice for a variety of applications, including fluorescence microscopy, flow cytometry, and real-time PCR.[1]

Quantitative Data Summary

The key photophysical parameters of 5(6)-Carboxyfluorescein are summarized in the table below for easy reference and comparison. These values are crucial for optimizing experimental setups and for the quantitative analysis of fluorescence-based assays.

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~492 nm | In 0.1 M NaOH |

| Emission Maximum (λem) | ~519 nm | In 0.1 M NaOH |

| Molar Extinction Coefficient (ε) | ≥72,000 L·mol⁻¹·cm⁻¹ | at 492 nm in 0.01 N NaOH[2] |

| Fluorescence Quantum Yield (Φ) | ~0.93 | In 0.1 M NaOH[3] |

Experimental Protocols

Accurate determination of the spectral properties of fluorescent dyes is paramount for their effective application. Below are detailed methodologies for key experiments related to the characterization of FAM.

Measurement of Fluorescence Excitation and Emission Spectra

This protocol outlines the general procedure for acquiring fluorescence excitation and emission spectra using a spectrofluorometer.

Objective: To determine the wavelengths of maximum excitation and emission for a fluorescent sample.

Materials:

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length, four-sided clear for fluorescence)

-

Carboxyfluorescein (FAM) stock solution

-

Appropriate buffer (e.g., 0.1 M NaOH or PBS at a specific pH)

-

Solvent for dilution

Procedure:

-

Instrument Warm-up: Turn on the spectrofluorometer and its light source (typically a Xenon arc lamp) and allow it to warm up for the manufacturer-recommended time to ensure stable output.[4]

-

Sample Preparation:

-

Prepare a dilute solution of FAM in the desired buffer. The absorbance of the solution at the excitation maximum should be kept below 0.1 to avoid inner filter effects.[5]

-

Prepare a blank sample containing only the buffer.

-

-

Excitation Scan:

-

Place the blank cuvette in the spectrofluorometer and record a blank scan to measure any background signal.

-

Replace the blank with the FAM sample cuvette.

-

Set the emission wavelength to the expected maximum (e.g., 520 nm) and scan a range of excitation wavelengths (e.g., 400-510 nm).[6]

-

The resulting spectrum will show the relative fluorescence intensity at different excitation wavelengths, with the peak indicating the excitation maximum.

-

-

Emission Scan:

-

Keep the FAM sample cuvette in the instrument.

-

Set the excitation wavelength to the determined maximum (e.g., 492 nm).

-

Scan a range of emission wavelengths (e.g., 500-600 nm).[6]

-

The resulting spectrum will show the fluorescence emission profile, with the peak representing the emission maximum.

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectra to correct for background fluorescence.

-

Identify the peak wavelengths from the corrected excitation and emission spectra.

-

Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a well-characterized standard.

Objective: To quantify the efficiency of fluorescence of a sample by comparing it to a standard with a known quantum yield.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Carboxyfluorescein (FAM) solution (the "sample")

-

Fluorescence standard with a known quantum yield in a similar spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95).[7]

-

Solvent for both sample and standard

Procedure:

-

Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, prepare a series of dilutions for both the FAM sample and the standard.

-

Measure the absorbance of each solution at the excitation wavelength that will be used for the fluorescence measurements.

-

Adjust the concentrations of the sample and standard solutions so that their absorbances at the excitation wavelength are low and ideally very close to each other (typically < 0.05) to minimize inner filter effects.[7]

-

-

Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectrum of the standard solution, exciting at the chosen wavelength.

-

Without changing the instrument settings, record the fluorescence emission spectrum of the FAM sample solution using the same excitation wavelength.

-

-

Data Analysis:

-

Integrate the area under the emission curve for both the sample and the standard spectra.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

I_sample and I_std are the integrated fluorescence intensities of the sample and standard, respectively.[7]

-

A_sample and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.[7]

-

n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively.[7]

-

-

Visualizations

Fluorescence Signaling Pathway

The following diagram illustrates the fundamental process of fluorescence, from the absorption of a photon to the emission of a lower-energy photon, a phenomenon described by the Jablonski diagram.

Caption: The process of fluorescence excitation and emission.

Experimental Workflow for Quantum Yield Determination

This diagram outlines the key steps in determining the relative fluorescence quantum yield of a sample.

Caption: Workflow for relative quantum yield determination.

References

- 1. glpbio.com [glpbio.com]

- 2. 5(6)-Carboxyfluorescein 500 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 4. academic.oup.com [academic.oup.com]

- 5. Fluorescence Spectroscopy | Measuring Fluorescence Sample [edinst.com]

- 6. web.stanford.edu [web.stanford.edu]

- 7. rsc.org [rsc.org]

understanding maleimide-thiol reaction kinetics

An In-depth Technical Guide to Maleimide-Thiol Reaction Kinetics for Researchers and Drug Development Professionals

Introduction

The conjugation of molecules to proteins, peptides, and other biomolecules is a cornerstone of modern drug development, diagnostics, and life sciences research. Among the various bioconjugation techniques, the maleimide-thiol reaction stands out for its high efficiency, specificity, and ability to proceed under mild, physiological conditions.[1] This reaction, a form of Michael addition, creates a stable covalent thioether bond between a thiol (sulfhydryl) group, typically from a cysteine residue on a biomolecule, and a maleimide functional group.[1][2]

This guide provides a comprehensive overview of the kinetics of the maleimide-thiol reaction. It is intended for researchers, scientists, and drug development professionals who utilize this chemistry for applications such as creating antibody-drug conjugates (ADCs), protein labeling, and surface functionalization.[1][3] Understanding the kinetics and potential side reactions is critical for optimizing conjugation efficiency, ensuring product homogeneity, and maintaining the stability of the final conjugate.

Core Reaction Mechanism

The fundamental chemistry of the maleimide-thiol reaction is a Michael addition. In this reaction, a nucleophilic thiol, specifically the deprotonated thiolate anion (S-), attacks one of the carbon atoms of the electron-deficient alkene in the maleimide ring.[2] This process is highly efficient due to the electron-withdrawing properties of the adjacent carbonyl groups and the release of ring strain in the maleimide as it converts to the succinimidyl thioether.[4] The reaction proceeds rapidly at neutral pH and does not require a catalyst, making it highly suitable for modifying sensitive biological molecules.[1]

Factors Influencing Reaction Kinetics

The rate of the maleimide-thiol conjugation is highly dependent on several experimental parameters. Careful control of these factors is essential for achieving desired reaction outcomes.

pH

The pH of the reaction buffer is the most critical factor governing the reaction rate. The reaction proceeds through the nucleophilic thiolate anion, and the concentration of this anion is dictated by the pH and the pKa of the thiol group.[5]

-

Below pH 6.5: The thiol group (R-SH) is predominantly protonated, resulting in a very slow reaction rate.

-

pH 6.5 - 7.5: This is the optimal range for the reaction. In this window, there is a sufficient concentration of the reactive thiolate anion for efficient conjugation, while the reaction remains highly chemoselective for thiols over other nucleophilic groups like amines.[1][6] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][6]

-

Above pH 7.5: The reaction rate with thiols continues to increase. However, the selectivity decreases as primary amines (e.g., from lysine residues) become deprotonated and can compete in reacting with the maleimide.[6] This can lead to undesirable, non-specific labeling. Furthermore, the rate of maleimide hydrolysis also increases significantly at higher pH.[6]

Temperature

The reaction is typically performed at room temperature (20-25°C) or at 4°C. Lowering the temperature will slow the reaction rate, which can be useful for controlling very fast reactions or when working with particularly unstable biomolecules. Incubating for 2 hours at room temperature or overnight at 4°C are common protocols.[7]

Molar Ratio of Reactants

The molar ratio of maleimide to thiol can influence both the efficiency and specificity of the conjugation. A molar excess of the maleimide reagent (e.g., 10-20x for protein labeling) is often used to drive the reaction to completion and ensure all available thiols are labeled.[7] However, for specific applications like nanoparticle functionalization, the optimal ratio may be lower to achieve the desired degree of modification.[8][9]

Side Reactions and Stability Considerations

While the maleimide-thiol reaction is robust, several side reactions can occur, potentially compromising the integrity and homogeneity of the conjugate.

Maleimide Ring Hydrolysis

In aqueous solutions, the maleimide ring is susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative.[6] This hydrolysis is accelerated at higher pH values. If hydrolysis occurs before the reaction with the thiol, the maleimide becomes inactive.[6] To mitigate this, maleimide-containing reagents should be stored in anhydrous solvents like DMSO or DMF and added to the aqueous reaction buffer immediately before starting the conjugation.[1][10]

Thiosuccinimide Adduct Instability (Retro-Michael Reaction)

The resulting thiosuccinimide bond, while generally considered stable, can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in vivo.[3][11] This can lead to the transfer of the maleimide-linked payload to other molecules, causing potential off-target effects, a phenomenon known as "payload migration" in the context of ADCs.[3][6] The stability of the adduct is influenced by the local chemical environment and the structure of the original thiol.[6][11]

Thiazine Rearrangement

When a maleimide is conjugated to a peptide or protein via an unprotected N-terminal cysteine, the resulting thiosuccinimide adduct can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[2][12] This rearrangement is promoted by basic conditions and involves the nucleophilic attack of the N-terminal amine on a carbonyl group of the succinimide ring.[2] This side reaction alters the structure of the linkage and can affect the biological activity of the conjugate. To prevent this, it is advisable to perform the conjugation at a lower pH (around 5.0) or to avoid using unprotected N-terminal cysteines for conjugation.[2][12]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the maleimide-thiol reaction, compiled from various studies.

Table 1: pH Influence on Reaction Selectivity and Side Reactions

| pH Range | Thiol Reactivity | Amine Reactivity | Maleimide Hydrolysis | Key Consideration |

|---|---|---|---|---|

| < 6.5 | Very Low | Negligible | Low | Reaction is impractically slow. |

| 6.5 - 7.5 | High | Low | Moderate | Optimal range for selective thiol conjugation.[1][6] |

| > 7.5 | Very High | Increases | High | Risk of non-specific labeling and reagent degradation.[6] |

Table 2: Reported Conjugation Efficiencies under Specific Conditions

| Biomolecule | Maleimide:Thiol Ratio | Buffer/pH | Time/Temp | Conjugation Efficiency | Reference |

|---|---|---|---|---|---|

| cRGDfK Peptide | 2:1 | 10 mM HEPES, pH 7.0 | 30 min, RT | 84 ± 4% | [8][9][13] |

| 11A4 Nanobody | 5:1 | PBS, pH 7.4 | 2 h, RT | 58 ± 12% | [8][9] |

| N-term Cys Peptides | N/A | Buffer, pH 7.3 | 24 h | >45% conversion to thiazine | [14] |

| N-term Cys Peptides | N/A | Buffer, pH 5.0 | 14 days | 0.3 - 1% conversion to thiazine |[14] |

Experimental Protocols

General Protocol for Protein-Maleimide Dye Conjugation

This protocol is a synthesized example for labeling a protein with a thiol-reactive fluorescent dye.

-

Protein Preparation: Dissolve the protein to be labeled in a degassed, thiol-free buffer (e.g., PBS, HEPES, Tris) at a pH between 7.0 and 7.5 to a concentration of 1-10 mg/mL.[8][10] Buffers can be degassed by brief vacuum application or by bubbling with an inert gas like nitrogen or argon to prevent thiol oxidation.[10]

-

(Optional) Reduction of Disulfides: If targeting cysteine residues involved in disulfide bonds, add a 10-100x molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 20-30 minutes at room temperature.[7][10] TCEP is recommended as it does not contain a thiol and thus does not need to be removed before adding the maleimide.

-

Maleimide Reagent Preparation: Prepare a stock solution of the maleimide dye (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or DMF.[7][10]

-

Conjugation Reaction: Add the maleimide stock solution to the protein solution while gently stirring. A 10-20x molar excess of the dye is recommended as a starting point.[7] Flush the reaction vial with inert gas, seal it, and protect it from light.

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[7]

-

Purification: Remove the unreacted dye and other byproducts from the labeled protein conjugate using methods such as gel filtration (e.g., Sephadex G-25), dialysis, or HPLC.[10]

Protocol for Quantitative Analysis of Conjugation

Spectroscopic and chromatographic methods are commonly used to determine the extent of labeling or conjugation efficiency.

-

Spectrophotometric Analysis: For chromophoric or fluorescent labels, the degree of labeling can be determined using UV-Vis spectroscopy and the Beer-Lambert law.[15] The absorbance of the protein (typically at 280 nm) and the label (at its specific λ_max) are measured to calculate the molar concentrations of each in the purified conjugate.

-

Reverse Phase HPLC (RP-HPLC): This is a powerful method to separate the unconjugated biomolecule, the desired conjugate, and any byproducts.[9][11]

-

Sample Preparation: Prepare samples of the starting biomolecule, the maleimide reagent, and the final reaction mixture.

-

Chromatography: Use a C18 column with a gradient of water and acetonitrile (both typically containing 0.1% TFA) to separate the components.

-

Quantification: The conjugation efficiency can be calculated by integrating the peak areas of the unreacted biomolecule and the product conjugate in the chromatogram.[9]

-

Conclusion

The maleimide-thiol reaction is a powerful and widely used tool in bioconjugation. Its high speed and selectivity within a specific pH range make it ideal for modifying complex biomolecules.[1][2] However, researchers and drug developers must remain vigilant of the key kinetic parameters—especially pH—and the potential for side reactions like hydrolysis, retro-Michael addition, and thiazine rearrangement.[2][6][12] By understanding and controlling these factors through carefully designed experimental protocols, it is possible to harness the full potential of maleimide-thiol chemistry to produce stable, well-defined, and effective bioconjugates for a wide array of therapeutic and diagnostic applications.

References

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 2. bachem.com [bachem.com]

- 3. Maleimide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 9. research-portal.uu.nl [research-portal.uu.nl]

- 10. lumiprobe.com [lumiprobe.com]

- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]

Applications of FAMC in Protein Biochemistry: An In-depth Technical Guide

Abstract

The Fluorescein Arsenical Hairpin Binder (FAMC), also known as FlAsH-EDT2, represents a powerful tool in protein biochemistry for the site-specific labeling and visualization of proteins within living cells. This technology is predicated on the high-affinity interaction between the biarsenical this compound molecule and a genetically encoded tetracysteine tag (Cys-Cys-Xaa-Xaa-Cys-Cys) engineered into a protein of interest. A key advantage of this system is the fluorogenic nature of this compound; it is virtually non-fluorescent until it binds to the tetracysteine motif, significantly reducing background noise and enabling high-contrast imaging. This guide provides a comprehensive overview of the core principles of this compound-based protein labeling, detailed experimental protocols, quantitative data, and applications in studying protein dynamics and interactions.

Introduction to this compound and Tetracysteine Tag Technology

The tetracysteine/biarsenical labeling system offers a significant advantage over traditional fluorescent protein tags like Green Fluorescent Protein (GFP).[1] The small size of the tetracysteine tag (typically 6-12 amino acids) is less likely to interfere with the function, localization, and trafficking of the protein of interest compared to the much larger barrel structure of fluorescent proteins (~27 kDa).[1][2]

The core of this technology is the specific and high-affinity binding of this compound to a short peptide sequence, most commonly Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC), which is genetically fused to or inserted into the target protein.[2][3][4] When not bound to the tetracysteine tag, the arsenic atoms in this compound are complexed with two molecules of 1,2-ethanedithiol (EDT), rendering the fluorescein molecule non-fluorescent. Upon encountering the higher affinity tetracysteine motif within a protein, the EDT molecules are displaced, and the binding of the arsenic atoms to the cysteine thiols restricts the rotation of the fluorescein molecule, causing it to become highly fluorescent.[3][5]

Quantitative Data

A thorough understanding of the photophysical and binding properties of this compound is crucial for designing and interpreting experiments. The following tables summarize key quantitative data for the this compound-tetracysteine system.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 508 nm | [6][7] |

| Emission Maximum (λem) | 528 nm | [6][7] |

| Quantum Yield (Φ) | ~0.5 (bound to tetracysteine peptide) | [5] |

| Dissociation Constant (Kd) | ~10⁻¹¹ M (with CCPGCC motif) | [5] |

| Molar Extinction Coefficient (ε) | 30,000 - 80,000 M⁻¹cm⁻¹ | [3] |

Table 1: Photophysical and Binding Properties of this compound (FlAsH-EDT2)

The choice of the tetracysteine motif and its flanking amino acid sequences can significantly impact the binding affinity and quantum yield of the this compound dye. Optimized motifs have been developed to enhance the brightness and stability of the fluorescent signal.

| Tetracysteine Motif | Flanking Sequences | Key Advantages | Reference |

| CCPGCC | ESQCCPGCCARS | Standard, well-characterized motif | [4] |

| FLNCCPGCCMEP | HRWCCPGCCKTF or FLNCCPGCCMEP | Higher binding affinity and quantum yield, greater resistance to displacement by thiols | [3][4] |

Table 2: Common Tetracysteine Motifs and Their Properties

Experimental Protocols

General Workflow for this compound Labeling in Live Cells

The following diagram illustrates the general workflow for labeling a tetracysteine-tagged protein of interest with this compound in living cells for fluorescence microscopy.

Caption: General workflow for live-cell protein labeling with this compound.

Detailed Protocol for this compound Labeling of Intracellular Proteins

This protocol is a general guideline and may require optimization for specific cell types and proteins.

Materials:

-

Cells expressing the tetracysteine-tagged protein of interest

-

This compound-EDT2 stock solution (e.g., 1 mM in DMSO)

-

Opti-MEM or other serum-free medium

-

1,2-ethanedithiol (EDT) or British anti-Lewisite (BAL) for washing

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging medium

Procedure:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Allow cells to adhere and reach the desired confluency.

-

For transient expression, transfect cells with the plasmid encoding the tetracysteine-tagged protein 24-48 hours prior to labeling.

-

-

Labeling Solution Preparation:

-

Prepare a fresh 1X this compound labeling solution by diluting the stock solution in serum-free medium. A final concentration of 1-5 µM is a good starting point.

-

It is critical to prepare this solution immediately before use as this compound can degrade over time.

-

-

Cell Labeling:

-

Wash the cells once with warm PBS.

-

Replace the medium with the 1X this compound labeling solution.

-

Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.

-

-

Washing:

-

Remove the labeling solution.

-

Wash the cells twice with a solution containing a dithiol compound to reduce non-specific binding. A common wash buffer is Opti-MEM containing 250 µM EDT or 500 µM BAL. Incubate for 10 minutes for each wash.

-

Wash the cells two to three times with warm PBS to remove the dithiol-containing solution.

-

-

Imaging:

-

Replace the PBS with a live-cell imaging medium.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (excitation ~490/20 nm, emission ~528/38 nm).

-

Controls:

-

Negative Control: Use untransfected cells or cells expressing a protein without the tetracysteine tag and subject them to the same labeling protocol. This will help determine the level of background fluorescence.

-

Positive Control: Use cells expressing a well-characterized tetracysteine-tagged protein that is known to label efficiently.

Applications in Protein Biochemistry

Visualizing Protein Localization and Trafficking

This compound labeling is an excellent method for studying the subcellular localization and dynamic movements of proteins in living cells. The high signal-to-noise ratio allows for clear visualization of protein distribution. For example, this technique can be used to track the movement of a receptor protein from the endoplasmic reticulum through the Golgi apparatus to the plasma membrane.

Caption: Visualization of protein trafficking from the ER to the plasma membrane.

Förster Resonance Energy Transfer (FRET) Microscopy for Protein-Protein Interactions

This compound can be used as an acceptor fluorophore in FRET-based studies to investigate protein-protein interactions in live cells.[3] In this setup, a donor fluorophore, such as a cyan fluorescent protein (CFP), is fused to one protein of interest, while the tetracysteine tag is fused to the putative interaction partner. If the two proteins interact, bringing the CFP donor and the this compound acceptor into close proximity (typically <10 nm), FRET will occur. This results in a decrease in the donor's fluorescence emission and an increase in the acceptor's sensitized emission.

Caption: Principle of FRET using a CFP-FAMC pair to detect protein-protein interaction.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| High Background Fluorescence | Incomplete removal of unbound this compound. Non-specific binding to endogenous cysteine-rich proteins. | Increase the number and duration of wash steps. Increase the concentration of EDT or BAL in the wash buffer. Use an optimized tetracysteine motif with higher affinity. |

| Low or No Specific Signal | Low expression of the tagged protein. Inefficient labeling. This compound degradation. | Verify protein expression using an alternative method (e.g., Western blot). Optimize this compound concentration and incubation time. Use freshly prepared this compound labeling solution. |

| Cell Toxicity | High concentration of this compound or EDT/BAL. Prolonged incubation times. | Perform a dose-response curve to determine the optimal, non-toxic concentration of labeling and washing reagents. Reduce incubation times. |

| Photobleaching | High-intensity illumination. Prolonged exposure during imaging. | Reduce the excitation light intensity. Decrease the exposure time and/or the frequency of image acquisition. Use an imaging medium with antifade reagents. |

Table 3: Common Problems and Solutions in this compound Labeling

Conclusion

This compound-based labeling of tetracysteine-tagged proteins is a versatile and powerful technique for studying protein biochemistry in the context of living cells. Its small tag size, fluorogenic properties, and high affinity make it an excellent choice for a wide range of applications, including the visualization of protein localization and trafficking, and the quantitative analysis of protein-protein interactions through FRET microscopy. Careful optimization of labeling conditions and the use of appropriate controls are essential for obtaining high-quality, reproducible data. As imaging technologies continue to advance, the utility of this compound and other biarsenical probes in elucidating complex biological processes is expected to grow.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Influence of cell growth conditions and medium composition on EGFP photostability in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Photostable Green Fluorescent Protein Variant for Analysis of Protein Localization in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Protein Conformation: A Technical Guide to Circular Dichroism Spectroscopy

An important clarification on the topic "FAMC": The term "this compound" is not a recognized acronym for a technique used in the study of protein conformation. It is likely a typographical error. This guide will focus on a widely used and powerful technique for this purpose: Circular Dichroism (CD) Spectroscopy . This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, experimental protocols, and data analysis of CD spectroscopy for characterizing protein conformation.

Core Principles of Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed and right-handed circularly polarized light by chiral molecules.[1][2] In the context of protein science, the chirality of the protein's secondary and tertiary structures makes CD an invaluable tool for conformational analysis.[3][4]

The primary sources of the CD signal in proteins are:

-

The Peptide Bond: In the far-UV region of the spectrum (typically 190-250 nm), the peptide backbone's regular, folded arrangement in secondary structures like alpha-helices and beta-sheets gives rise to characteristic CD spectra.[5][6]

-

Aromatic Amino Acid Side Chains: In the near-UV region (250-350 nm), the aromatic side chains of tryptophan, tyrosine, and phenylalanine residues, when held in a fixed, chiral environment by the protein's tertiary structure, produce a CD signal.[5][6]

-

Disulfide Bonds: These can also contribute to the near-UV CD spectrum.

Because the CD spectrum is highly sensitive to a protein's conformation, it can be used to:

-

Estimate the secondary structure content of a protein.[7]

-

Assess the integrity of the tertiary structure.

-

Monitor conformational changes induced by factors such as temperature, pH, ligand binding, or mutations.[7][8]

-

Investigate protein-protein and protein-ligand interactions.[5][6]

Experimental Protocols

Sample Preparation

Accurate and reproducible CD measurements depend on careful sample preparation.

-

Protein Purity: The protein sample should be at least 95% pure to avoid interference from contaminants.[10]

-

Concentration: The optimal protein concentration depends on the wavelength range and the pathlength of the cuvette.

-

Far-UV CD (Secondary Structure): Typically 0.1-0.2 mg/mL in a 0.1 cm pathlength cuvette.

-

Near-UV CD (Tertiary Structure): Typically 0.5-2.0 mg/mL in a 1.0 cm pathlength cuvette.

-

-

Buffer Selection: The buffer must be transparent in the wavelength range of interest and should not contain any chiral components. Phosphate buffers are common. High concentrations of certain buffer components, like chloride ions, can interfere with measurements in the far-UV region.

-

Degassing: Buffers should be degassed to prevent the formation of bubbles, which can cause light scattering.[10]

Data Acquisition

The following is a general protocol for acquiring a CD spectrum of a protein solution.

-

Instrument Purging: The instrument's optical bench must be purged with dry nitrogen gas to remove oxygen, which absorbs strongly in the far-UV region.

-

Baseline Correction: A baseline spectrum of the buffer solution in the same cuvette used for the sample must be recorded. This baseline is then subtracted from the sample spectrum to correct for any background absorbance.[2][10]

-

Parameter Setup:

-

Wavelength Range: 190-250 nm for secondary structure; 250-350 nm for tertiary structure.

-

Scan Speed: A typical scan speed is 50-100 nm/min.[11]

-

Bandwidth: Usually set to 1.0 nm.

-

Data Pitch: The interval at which data points are collected, typically 0.1-0.5 nm.[11]

-

Accumulations: Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.[11]

-

-

Sample Measurement: The protein sample is placed in the spectrometer, and the spectrum is recorded.

-

Data Processing: The raw data (in millidegrees) is converted to molar ellipticity or mean residue ellipticity for analysis.[1]

Data Presentation and Analysis

Characteristic CD Spectra of Protein Secondary Structures

Different secondary structures have distinct CD spectra in the far-UV region, allowing for the estimation of their relative proportions within a protein.

| Secondary Structure | Positive Peaks (nm) | Negative Peaks (nm) |

| α-helix | ~192 | ~208, ~222 |

| β-sheet | ~195 | ~217 |

| Random Coil | ~212 | ~195 |

Table 1: Characteristic Far-UV CD Spectral Features of Protein Secondary Structures.

Quantitative Analysis of Secondary Structure

The secondary structure content of a protein can be estimated by deconvolution of its CD spectrum using various algorithms that fit the experimental data to a linear combination of reference spectra from proteins with known structures.

Below is an example of the output from such an analysis for a hypothetical protein.

| Secondary Structure Element | Percentage (%) |

| α-helix | 45 |

| β-sheet | 25 |

| β-turn | 15 |

| Random Coil | 15 |

Table 2: Example of Quantitative Secondary Structure Analysis from a CD Spectrum.

Visualizing the Workflow

The following diagrams illustrate the logical flow of a typical CD spectroscopy experiment and the principles of data conversion.

Conclusion

Circular Dichroism spectroscopy is a rapid, non-destructive, and highly sensitive technique for investigating protein conformation in solution.[7] It provides valuable information on the secondary and tertiary structure of proteins and is an essential tool for studying protein folding, stability, and interactions. By following rigorous experimental protocols and employing appropriate data analysis methods, researchers can gain significant insights into the structural biology of proteins, aiding in basic research and the development of novel therapeutics.

References

- 1. Circular dichroism - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Protein structure - Wikipedia [en.wikipedia.org]

- 5. Circular dichroism (CD) analyses of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Circular dichroism analysis for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Unlocking Insights into Folding, Structure, and Function of Proteins through Circular Dichroism Spectroscopy—A Short Review [mdpi.com]

- 10. using-circular-dichroism-spectra-to-estimate-protein-secondary-structure - Ask this paper | Bohrium [bohrium.com]

- 11. m.youtube.com [m.youtube.com]

Getting Started with Fluorescent Labeling in the Lab: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern molecular biology, cell biology, and drug development, the precise visualization and quantification of biomolecules are paramount. Fluorescent labeling is a cornerstone technique that enables researchers to tag proteins, nucleic acids, and other molecules with fluorophores, allowing for their detection and analysis with high sensitivity and specificity.[][] This guide provides a comprehensive overview of fluorescent labeling, with a particular focus on the use of carboxyfluorescein (FAM) and its derivatives, as "FAMC" is not a recognized standard acronym in this context and is likely a typographical error for FAM or a more general reference to fluorescent labeling.

This document will detail the core principles of fluorescent labeling, provide standardized experimental protocols, present key quantitative data for experimental planning, and illustrate relevant biological pathways and workflows.

Core Principles of Fluorescent Labeling

Fluorescent labeling involves the covalent attachment of a fluorescent dye (fluorophore) to a target biomolecule.[] The fluorophore absorbs light at a specific wavelength (excitation) and emits light at a longer wavelength (emission).[] This emitted light can be detected by various instruments, such as fluorescence microscopes, plate readers, and flow cytometers, to provide information about the localization, quantity, and interaction of the labeled molecule.[]

Key Considerations for Fluorescent Labeling:

-

Choice of Fluorophore: The selection of a suitable fluorophore is critical and depends on the specific application, the available instrumentation, and the properties of the target molecule. Important characteristics of a fluorophore include its excitation and emission spectra, quantum yield (a measure of its brightness), photostability (resistance to photobleaching), and chemical reactivity.

-

Labeling Chemistry: The method of attaching the fluorophore to the biomolecule must be efficient and specific to avoid altering the molecule's structure and function. Common labeling strategies target specific functional groups on proteins, such as primary amines (e.g., on lysine residues) or thiols (e.g., on cysteine residues).[3]

-

Degree of Labeling (DOL): The ratio of fluorophore molecules to biomolecules can significantly impact the experimental outcome. Over-labeling can lead to fluorescence quenching and protein aggregation, while under-labeling may result in a weak signal.[4]

Experimental Protocols

Protocol 1: Amine-Reactive Labeling of Proteins with FAM, SE

This protocol describes the labeling of a protein using an N-hydroxysuccinimide (NHS) ester of carboxyfluorescein (FAM, SE), which reacts with primary amines on the protein surface.

Materials:

-

Protein of interest (in a buffer free of primary amines, e.g., PBS)

-

5(6)-Carboxyfluorescein, succinimidyl ester (5(6)-FAM, SE)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare the FAM, SE Solution: Immediately before use, dissolve the FAM, SE in DMF or DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction: While gently vortexing the protein solution, add the FAM, SE solution at a molar ratio of 5-15 moles of dye per mole of protein.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute in the void volume.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 494 nm (for FAM). The DOL can be calculated using the following formula:

DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)

Where:

-

A_max is the absorbance at the fluorophore's maximum absorption wavelength.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its A_max.

-

CF is the correction factor for the dye's absorbance at 280 nm.

-

Visualizing the Experimental Workflow

Quantitative Data for Experimental Design

The following table summarizes key properties of common fluorophores used in biological research to aid in experimental planning.

| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |

| FAM (fluorescein) | 494 | 518 | ~75,000 | ~0.92 |

| Alexa Fluor 488 | 495 | 519 | ~71,000 | ~0.92 |

| Cy3 | 550 | 570 | ~150,000 | ~0.15 |

| Alexa Fluor 555 | 555 | 565 | ~150,000 | ~0.10 |

| Cy5 | 649 | 670 | ~250,000 | ~0.20 |

| Alexa Fluor 647 | 650 | 668 | ~239,000 | ~0.33 |

Application in Signaling Pathway Analysis

Fluorescent labeling is instrumental in elucidating complex signaling pathways.[5] By labeling key proteins in a pathway, researchers can visualize their localization, interactions, and post-translational modifications in real-time within living cells.[6]

A common application is in studying G protein-coupled receptor (GPCR) signaling. For instance, a fluorescently labeled ligand can be used to monitor receptor binding and internalization. Alternatively, key downstream signaling proteins like β-arrestin can be tagged with a fluorescent protein (e.g., GFP) to observe their translocation to the plasma membrane upon receptor activation.[7]

Visualizing a GPCR Signaling Pathway

References

- 3. Fluorescent Labeling and Detection | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Fluorescein isothiocyanate-labeled human plasma fibronectin in extracellular matrix remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Labeling Using Fluorescent Proteins | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. A Fluorescent Live Imaging Screening Assay Based on Translocation Criteria Identifies Novel Cytoplasmic Proteins Implicated in G Protein-coupled Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Fluorescein-5-Maleimide: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-5-maleimide is a thiol-reactive fluorescent dye widely utilized in biological research for the covalent labeling of proteins, peptides, and other molecules containing free sulfhydryl groups. Its bright green fluorescence, with excitation and emission maxima around 494 nm and 519 nm respectively, makes it a valuable tool for a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies. This guide provides an in-depth overview of the safe handling, storage, and disposal of fluorescein-5-maleimide, along with detailed experimental protocols for its use in labeling applications.

Chemical and Physical Properties

Fluorescein-5-maleimide is a yellow-orange solid. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value |

| Chemical Name | 1-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-1H-pyrrole-2,5-dione |

| Synonyms | 5-Maleimidofluorescein, 5-MF |

| CAS Number | 75350-46-8 |

| Molecular Formula | C₂₄H₁₃NO₇ |

| Molecular Weight | 427.36 g/mol |

| Excitation Wavelength (λex) | ~494 nm |

| Emission Wavelength (λem) | ~519 nm |

| Molar Extinction Coefficient (ε) | ≥ 70,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | ~0.9 |

| Solubility | Soluble in DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide) |

| Appearance | Yellow to orange solid |

Safety and Hazard Information

Fluorescein-5-maleimide is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. It is essential to handle this compound with appropriate safety precautions.

Hazard Identification

| Hazard | Description |

| Acute Toxicity, Oral | Harmful if swallowed. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Eye Damage/Irritation | May cause serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

Precautionary Measures and Personal Protective Equipment (PPE)

| Precaution | Description |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |

| Eye Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear a lab coat and chemically resistant gloves (e.g., nitrile gloves). |

| Respiratory Protection | For operations generating dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter. |

| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |

Storage and Disposal

Proper storage and disposal of fluorescein-5-maleimide are crucial to maintain its stability and to ensure laboratory safety.

| Aspect | Guideline |

| Storage | Store in a tightly sealed, light-protected container in a cool, dry, and well-ventilated area. For long-term storage, it is recommended to store at -20°C. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. This may involve incineration in a licensed hazardous waste disposal facility. Do not allow to enter drains or waterways. |

Experimental Protocols

The following are detailed methodologies for common experiments involving fluorescein-5-maleimide.

Protein Labeling with Fluorescein-5-Maleimide

This protocol describes the general procedure for labeling a protein with fluorescein-5-maleimide via its cysteine residues.

Materials:

-

Protein of interest with at least one free sulfhydryl group

-

Fluorescein-5-maleimide

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer at pH 6.5-7.5

-

Quenching Reagent: 2-Mercaptoethanol or Dithiothreitol (DTT)

-

Purification column (e.g., size-exclusion chromatography)

-

Anhydrous DMSO or DMF

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be labeled, they must first be reduced using a reducing agent like DTT, followed by removal of the reducing agent before adding the maleimide.

-

Dye Preparation: Prepare a 10 mM stock solution of fluorescein-5-maleimide in anhydrous DMSO or DMF. This should be done immediately before use.

-

Labeling Reaction: Add a 10-20 fold molar excess of the fluorescein-5-maleimide stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-